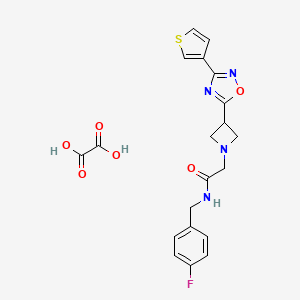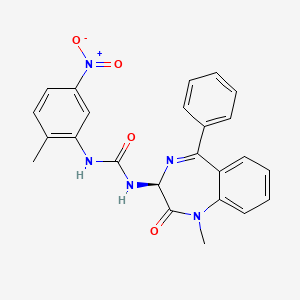
N-(4-Methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as MOB-015 or PACC-015 and is a member of the butenamide family of compounds. MOB-015 has been found to exhibit a wide range of biological activities that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of MOB-015 involves the inhibition of the biosynthesis of ergosterol, a key component of fungal cell membranes. MOB-015 binds to and inhibits the activity of squalene epoxidase, an enzyme that is involved in the biosynthesis of ergosterol. This leads to the accumulation of toxic intermediates that disrupt the integrity of the fungal cell membrane, leading to its death.
Biochemical and Physiological Effects
MOB-015 has been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for the development of new antifungal drugs. This compound has been shown to be effective against a wide range of fungal strains, including those that are resistant to existing antifungal drugs. MOB-015 has also been found to exhibit good activity against biofilms, which are a major cause of recurrent fungal infections.
Vorteile Und Einschränkungen Für Laborexperimente
MOB-015 has several advantages for use in lab experiments. It has a well-defined chemical structure and can be synthesized in large quantities with high purity. MOB-015 also exhibits good solubility in both water and organic solvents, making it easy to work with in the lab. However, one limitation of using MOB-015 in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Zukünftige Richtungen
There are several future directions for research on MOB-015. One area of focus is the development of new antifungal drugs based on the structure of MOB-015. This could involve the synthesis of analogs with improved activity and pharmacokinetic properties. Another area of focus is the study of the mechanism of action of MOB-015 in more detail, which could lead to the discovery of new targets for antifungal therapy. Additionally, the use of MOB-015 in combination with existing antifungal drugs could be explored as a way to overcome drug resistance and improve treatment outcomes.
Synthesemethoden
The synthesis of MOB-015 involves a multistep process that starts with the reaction of 4-methylcyclohexylamine with 2-bromoacetaldehyde diethyl acetal. This reaction yields a key intermediate that is then subjected to a series of reactions involving various reagents such as lithium diisopropylamide and but-2-ynoic acid. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MOB-015 has been extensively studied for its potential applications in the treatment of fungal infections. This compound has been found to exhibit potent antifungal activity against a wide range of fungal strains, including those that are resistant to existing antifungal drugs. MOB-015 has been shown to inhibit the growth of fungi by disrupting their cell membranes, which leads to their death.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-N-(oxolan-2-ylmethyl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-3-5-16(18)17(12-15-6-4-11-19-15)14-9-7-13(2)8-10-14/h13-15H,4,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTYZKBMQNBPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CCCO1)C2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)
![5-(Carboxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2665214.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2665219.png)
![8-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2665221.png)
![(E)-2-(4-(difluoromethoxy)benzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2665223.png)
![1-(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2665224.png)


![7-(diethylamino)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2665228.png)
